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Compound of Interest |

Compound Name: 2-Cyclopropoxyethanol
CAS No.: 20117-44-6
Cat. No.: B3049298

CAS No: 20117-44-6 | Formula: CsH1002 | Role: Critical
Pharmacophore Intermediate[1]
Executive Summary

2-Cyclopropoxyethanol (Cyclopropyl-2-hydroxyethyl ether) is a specialized aliphatic ether-
alcohol used primarily as a strategic building block in medicinal chemistry.[1] While historically
a chemical curiosity arising from the study of acetal rearrangements, it has recently gained
industrial prominence as the key intermediate for Bexagliflozin (Brenzavvy™), a Sodium-
Glucose Cotransporter 2 (SGLT2) inhibitor approved by the FDA in 2023 for Type 2 Diabetes.

Its structural significance lies in the cyclopropyl ether moiety. In drug design, this group serves
as a bioisostere for alkyl ethers, offering enhanced metabolic stability against cytochrome P450
oxidation and improved lipophilicity compared to standard ethoxy or methoxy groups.[1]

Historical Genesis and Discovery

The history of 2-cyclopropoxyethanol is bifurcated into its early academic discovery as a
product of rearrangement reactions and its modern "rediscovery" as a scalable pharmaceutical
intermediate.

The Early Academic Era (1960s-1980s)
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The compound first appeared in chemical literature during the "golden age" of cyclopropane
chemistry in the 1960s. Early syntheses were often serendipitous or proof-of-concept studies
for the Simmons-Smith reaction (cyclopropanation of olefins).

« Initial Route: The direct cyclopropanation of ethylene glycol monovinyl ether (2-
vinyloxyethanol) using diiodomethane and a zinc-copper couple.

» Limitations: This route was plagued by low yields due to the competing chelation of the zinc
reagent by the free hydroxyl group and the inherent instability of vinyl ethers. It remained a
laboratory-scale method, unsuitable for kilogram-scale production.[1]

The Industrial Renaissance (2000s-Present)

The molecule's trajectory changed with the development of SGLT2 inhibitors. Pharmaceutical
engineers required a robust method to install the cyclopropoxy group onto a glucose-derivative
scaffold. The "Process Route"—involving the magnesium-mediated rearrangement of a bromo-
acetal—emerged as the dominant synthetic strategy, allowing for multi-ton manufacturing.

Synthetic Methodologies

The synthesis of 2-cyclopropoxyethanol illustrates a classic shift from "Academic Retro-
synthesis" (Method A) to "Process Chemistry" (Method B).

Method A: The Simmons-Smith Cyclopropanation
(Historical)[1]

e Reagents: 2-Vinyloxyethanol, Diiodomethane (ngcontent-ng-c1989010908="" nghost-ng-

€c2127666394="" class="inline ng-star-inserted">

), Zn-Cu couple (or
).

e Mechanism: Carbenoid transfer to the electron-rich alkene.
o Why it Failed Scale-up:

o Safety: Organozinc reagents are pyrophoric; diiodomethane is expensive and toxic.
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o Atom Economy: Generates stoichiometric zinc iodide waste.

o Purification: Difficult separation of the product from unreacted vinyl ether.

Method B: The Intramolecular Grighard Rearrangement
(Industrial Standard)

This is the current state-of-the-art method used in the manufacturing of Bexagliflozin. It utilizes
a "masked" cyclopropane in the form of a bromo-dioxolane.

Protocol Overview

e Precursor Synthesis: Reaction of Acrolein with Ethylene Glycol and HBr to form 2-(2-
bromoethyl)-1,3-dioxolane.[1]

e Grignard Formation & Rearrangement: The bromo-dioxolane is treated with Magnesium.[2]
The resulting Grignard intermediate undergoes an intramolecular 1,3-elimination
(nucleophilic attack on the acetal) to close the cyclopropane ring and open the dioxolane ring
simultaneously.

Step-by-Step Protocol (Process Scale)

o Step 1: Activation. A reactor is charged with Magnesium turnings (1.5 equiv) and anhydrous
THF. A catalytic amount of lodine (hgcontent-ng-c1989010908="" _nghost-ng-
€2127666394="" class="inline ng-star-inserted">

) and 1,2-dibromoethane (0.1 equiv) is added to activate the Mg surface (Entrainment).

o Step 2: Addition. A solution of 2-(2-bromoethyl)-1,3-dioxolane in THF is added slowly to the
refluxing mixture.[1]

o Critical Control Point: The reaction is highly exothermic. The addition rate must be
controlled to maintain a gentle reflux without runaway.

o Step 3: Rearrangement. The formed Grignard species (

) spontaneously attacks the acetal oxygen/carbon center, expelling the alkoxide.

e Step 4: Quench. The reaction is quenched with agueous Ammonium Chloride (
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)-

o Step 5: Isolation. The product is extracted into Ethyl Acetate or Toluene and distilled.
Yield: Typically 75-85% on a multi-kilogram scale.

Mechanistic Visualization

The following diagram illustrates the divergence between the historical Simmons-Smith route
and the modern Grignard Rearrangement route.

Simmons-Smith

5 Historical Route
% — Historical Route 4, |
2-Vinyloxyethanol (zn-Cu, CH212)

Low Yield

2-Cyclopropoxyethanol
(CAS 20117-44-6)

Intramolecular
Attack

Mg / THF

. HBr, Toluene B Industrial Route
Acrolein + Ethylene Glycol —————————» 2-(2-bromoethyl)-1,3-dioxolane (Grignard Rearrangement)

Click to download full resolution via product page

Figure 1: Comparison of Synthetic Pathways.[1] The Industrial Route (Green) avoids
hazardous carbenoids used in the Historical Route (Red).

Application in Drug Development: Bexagliflozin

The primary commercial driver for 2-cyclopropoxyethanol is the synthesis of Bexagliflozin. In
this context, the alcohol functionality is converted to a leaving group (Tosylate) to alkylate the
phenol of the pharmacophore.

The Bexagliflozin Workflow

¢ Activation: 2-Cyclopropoxyethanol is reacted with p-Toluenesulfonyl Chloride (TsCl) to form
2-cyclopropoxyethyl tosylate.[1]

o Coupling: The tosylate is reacted with the sugar-aglycone core (a C-aryl glucoside phenol)
under basic conditions (
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¢ Result: The cyclopropoxyethyl tail is attached, conferring the specific potency and selectivity
profile of Bexagliflozin.
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Figure 2: The role of 2-Cyclopropoxyethanol in the convergent synthesis of Bexagliflozin.[1]

Technical Specifications & Safety
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Property Data
CAS Number 20117-44-6
IUPAC Name 2-(Cyclopropyloxy)ethanol
Molecular Weight 102.13 g/mol
Boiling Point ~140°C (at 760 mmHg)
Density ~1.0 g/mL
- Miscible with THF, DCM, Ethyl Acetate;
Solubility .
Moderate water solubility.[1]
Stable under basic/neutral conditions. Acid
Stability Sensitive: Strong acids can open the

cyclopropane ring.

Handling Precautions

o Flammability: Moderate fire hazard (Flash point approx 45-50°C).[1]
» Reactivity: Incompatible with strong oxidizing agents.

o Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent peroxide formation at the
ether linkage over long durations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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